![molecular formula C16H17N3O B087473 5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one CAS No. 13450-73-2](/img/structure/B87473.png)

5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

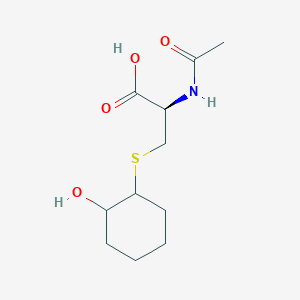

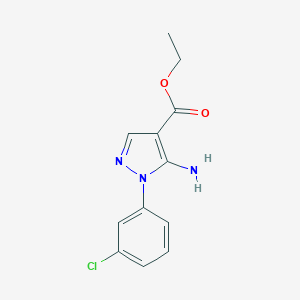

5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one, also known as Dibenzodiazepine (DBD), is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. DBD belongs to the class of benzodiazepines, which are known for their anxiolytic and sedative effects. However, DBD has been found to have a unique mechanism of action that sets it apart from other benzodiazepines, making it a promising candidate for the development of new drugs.

Wirkmechanismus

DBD's mechanism of action is unique compared to other benzodiazepines. It acts as a partial agonist at the benzodiazepine site of the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting the activity of neurons in the brain. Unlike other benzodiazepines, DBD does not bind to the GABA receptor with high affinity, which may contribute to its reduced sedative effects. Additionally, DBD has been found to modulate the activity of other neurotransmitter systems, including the serotonin and dopamine systems, which may contribute to its anxiolytic and antidepressant effects.

Biochemische Und Physiologische Effekte

DBD has been found to have a number of biochemical and physiological effects in animal models. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, DBD has been found to increase levels of cAMP response element-binding protein (CREB), a transcription factor that is involved in the regulation of gene expression in the brain. These effects may contribute to DBD's therapeutic properties.

Vorteile Und Einschränkungen Für Laborexperimente

DBD has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a variety of conditions. Additionally, it has been extensively studied in animal models, which provides a wealth of data on its pharmacological properties. However, there are also limitations to its use in lab experiments. DBD has a low affinity for the GABA receptor, which may make it less effective than other benzodiazepines in certain assays. Additionally, its unique mechanism of action may make it difficult to compare its effects to other drugs.

Zukünftige Richtungen

There are a number of future directions for research on DBD. One area of interest is the development of new drugs based on the DBD scaffold. Researchers are exploring the use of DBD derivatives as potential treatments for a variety of conditions, including anxiety, depression, and epilepsy. Additionally, there is interest in exploring the use of DBD as a tool for studying the GABA receptor and other neurotransmitter systems. Finally, there is a need for further research to elucidate the precise mechanism of action of DBD, which may provide insights into the development of new drugs.

Synthesemethoden

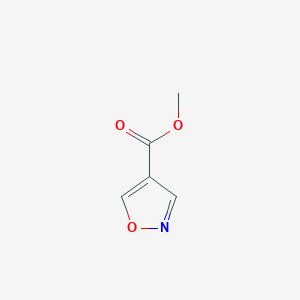

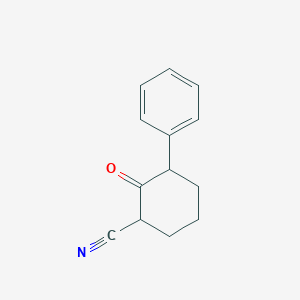

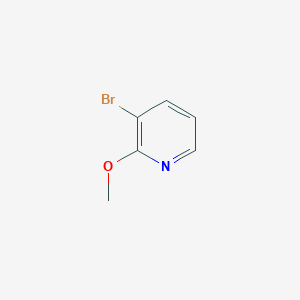

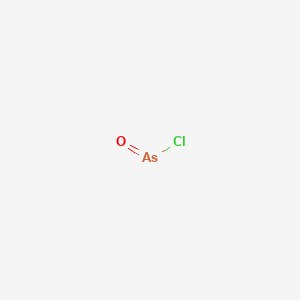

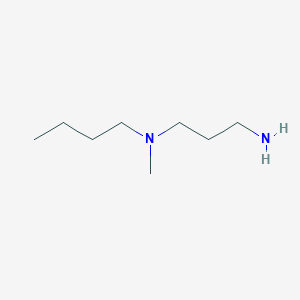

DBD can be synthesized through a variety of methods, including the Pictet-Spengler reaction and the Bucherer-Bergs reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst to form an imine intermediate, which then undergoes cyclization to form the DBD ring system. The Bucherer-Bergs reaction involves the reaction of an o-phenylenediamine with a ketone in the presence of a reducing agent to form the DBD ring system.

Wissenschaftliche Forschungsanwendungen

DBD has been extensively studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. It has been found to have anxiolytic and antidepressant effects in animal models, and has shown promise as a treatment for post-traumatic stress disorder (PTSD) and alcohol dependence. Additionally, DBD has been found to have anticonvulsant and antipsychotic effects, making it a potential candidate for the treatment of epilepsy and schizophrenia.

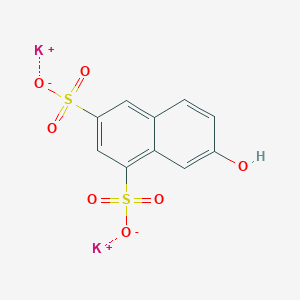

Eigenschaften

CAS-Nummer |

13450-73-2 |

|---|---|

Produktname |

5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one |

Molekularformel |

C16H17N3O |

Molekulargewicht |

267.33 g/mol |

IUPAC-Name |

11-(3-aminopropyl)-5H-benzo[b][1,4]benzodiazepin-6-one |

InChI |

InChI=1S/C16H17N3O/c17-10-5-11-19-14-8-3-1-6-12(14)16(20)18-13-7-2-4-9-15(13)19/h1-4,6-9H,5,10-11,17H2,(H,18,20) |

InChI-Schlüssel |

JMYBSAYHVPNMQB-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2CCCN |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2CCCN |

Synonyme |

5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.